2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
Overview
Description
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is an organic compound that features a dimethylamino group and a fluorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzaldehyde with dimethylamine to form an intermediate, 2-(dimethylamino)-2-(2-fluorophenyl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Oxidation: Utilizing catalysts to enhance the oxidation step.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other alkoxide bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acids with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(Dimethylamino)-2-(2-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the ortho position, which influences its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(dimethylamino)-2-(2-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUTEGWHABTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258995 | |
Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-86-5 | |
Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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